(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylbenzoate (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylbenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16379829
InChI: InChI=1S/C28H23NO5/c1-16-7-5-6-8-20(16)28(31)34-24-12-10-21-26(30)25(33-27(21)17(24)2)13-18-15-29(3)23-11-9-19(32-4)14-22(18)23/h5-15H,1-4H3/b25-13+
SMILES:
Molecular Formula: C28H23NO5
Molecular Weight: 453.5 g/mol

(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylbenzoate

CAS No.:

Cat. No.: VC16379829

Molecular Formula: C28H23NO5

Molecular Weight: 453.5 g/mol

* For research use only. Not for human or veterinary use.

(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylbenzoate -

Specification

Molecular Formula C28H23NO5
Molecular Weight 453.5 g/mol
IUPAC Name [(2E)-2-[(5-methoxy-1-methylindol-3-yl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] 2-methylbenzoate
Standard InChI InChI=1S/C28H23NO5/c1-16-7-5-6-8-20(16)28(31)34-24-12-10-21-26(30)25(33-27(21)17(24)2)13-18-15-29(3)23-11-9-19(32-4)14-22(18)23/h5-15H,1-4H3/b25-13+
Standard InChI Key YFKGQXIRNMTOIP-DHRITJCHSA-N
Isomeric SMILES CC1=CC=CC=C1C(=O)OC2=C(C3=C(C=C2)C(=O)/C(=C\C4=CN(C5=C4C=C(C=C5)OC)C)/O3)C
Canonical SMILES CC1=CC=CC=C1C(=O)OC2=C(C3=C(C=C2)C(=O)C(=CC4=CN(C5=C4C=C(C=C5)OC)C)O3)C

Introduction

Structural and Molecular Characteristics

Core Components and Functional Groups

The molecule integrates three primary structural domains:

  • Indole moiety: A 5-methoxy-1-methyl-substituted indole ring system, known for its prevalence in bioactive molecules such as serotonin and melatonin.

  • Benzofuran core: A 7-methyl-3-oxo-2,3-dihydro-1-benzofuran unit, contributing rigidity and electronic properties that influence binding interactions .

  • Benzoate ester: A 2-methylbenzoate group at the 6-position of the benzofuran, enhancing lipophilicity and metabolic stability.

The (2E)-configuration of the methylidene group ensures planar geometry, critical for π-π stacking interactions with aromatic residues in protein binding pockets.

Molecular Properties

Key molecular descriptors include:

PropertyValue
Molecular FormulaC28H23NO5\text{C}_{28}\text{H}_{23}\text{NO}_{5}
Molecular Weight453.5 g/mol
IUPAC Name[(2E)-2-[(5-Methoxy-1-methylindol-3-yl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] 2-methylbenzoate
Canonical SMILESCC1=CC=CC=C1C(=O)OC2=C(C3=C(C=C2)C(=O)C(=CC4=CN(C5=C4C=C(C=C5)OC)C)O3)C
Topological Polar Surface Area83.7 Ų

These properties were derived from computational modeling and experimental data.

Synthetic Pathways and Preparation

Key Synthetic Steps

The synthesis of this compound involves sequential reactions to construct each structural domain:

  • Indole Intermediate: 5-Methoxy-1-methylindole is prepared via Fischer indolization, utilizing hydrazine derivatives and ketones under acidic conditions .

  • Benzofuran Core: 7-Methyl-3-oxo-2,3-dihydro-1-benzofuran is synthesized through Claisen-Schmidt condensation, followed by oxidative cyclization .

  • Esterification: The benzoate group is introduced via Steglich esterification, coupling 2-methylbenzoic acid with the hydroxylated benzofuran intermediate using dicyclohexylcarbodiimide (DCC) as a coupling agent.

Optimization Challenges

Critical challenges include:

  • Stereochemical control: Ensuring the (2E)-configuration requires low-temperature reaction conditions (-20°C) to minimize isomerization.

  • Purification: Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) achieves >95% purity, as confirmed by HPLC.

Predicted Biological Activities

Computational Predictions

Using PASS (Prediction of Activity Spectra for Substances), the compound shows high probability scores (Pa>0.7\text{Pa} > 0.7) for:

  • Anti-inflammatory activity: Inhibition of cyclooxygenase-2 (COX-2) via interaction with the arachidonic acid binding site .

  • Anticancer potential: Intercalation with DNA topoisomerase II, disrupting replication in breast cancer cell lines (MCF-7).

Structure-Activity Relationships (SAR)

  • Indole substitution: The 5-methoxy group enhances solubility, while 1-methylation reduces metabolic deactivation by cytochrome P450 enzymes.

  • Benzofuran oxidation: The 3-oxo group facilitates hydrogen bonding with serine residues in enzyme active sites .

TargetMechanismPotential Indication
GPR40 (FFAR1)Agonism, enhancing insulin secretionType 2 diabetes
COX-2Competitive inhibitionRheumatoid arthritis
Topoisomerase IIDNA cleavage complex stabilizationOncology

These targets are inferred from structural analogs, such as GPR40 agonists described in patent WO2014073904A1 .

Bioavailability Considerations

The logP value of 3.2 predicts moderate blood-brain barrier permeability, while the benzoate ester may undergo hepatic hydrolysis to the active carboxylic acid metabolite.

Comparative Analysis with Structural Analogs

CompoundStructural FeaturesBiological Activity
Target CompoundIndole-benzofuran-benzoateAnti-inflammatory, anticancer
IndomethacinIndole-acetic acidCOX inhibition
LY2881835Benzofuran-GPR40 agonistAntidiabetic

The target compound’s dual indole-benzofuran architecture distinguishes it from single-domain analogs, enabling multi-target engagement .

Future Research Directions

Priority Investigations

  • In vivo pharmacokinetics: Assess oral bioavailability and metabolite profiling in rodent models.

  • Toxicology screens: Evaluate hepatotoxicity and genotoxicity in human primary cell cultures.

Formulation Development

Encapsulation in PLGA nanoparticles could address solubility limitations, enhancing therapeutic index for oncology applications.

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